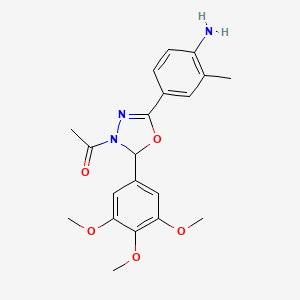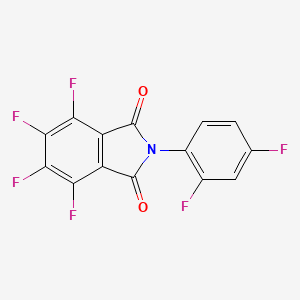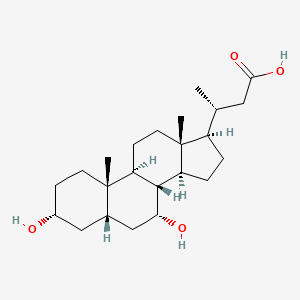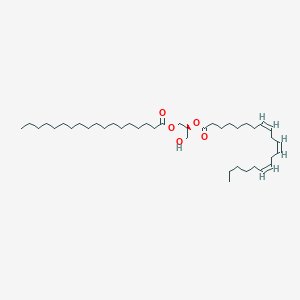
Leinamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leinamycin is a member of dithiolanes.
Scientific Research Applications
DNA Strand Scission and Antitumor Activity
Leinamycin has been identified as an antitumor antibiotic with a unique 1,3-dioxo-1,2-dithiolane structure. It demonstrates a remarkable ability to inhibit the incorporation of thymidine into bacterial DNA and causes single-strand cleavage of DNA at low concentrations, which may account for its potent antitumor activity (Hara, Saitoh, & Nakano, 1990).
Development of Derivatives for Enhanced Antitumor Activity
Research on novel leinamycin derivatives has been conducted, focusing on chemical modifications to improve antitumor properties. These derivatives, like thioester derivatives with 3-isothiazolidinone 1-oxide moiety, have shown to be more stable and act as prodrugs, converting into active forms in biological media (Kanda, 2002).
DNA Alkylation and Apoptosis Induction in Cancer Cells
Leinamycin has been shown to induce DNA alkylation, generate abasic sites, and reactive oxygen species, leading to DNA strand breaks and apoptosis in cancer cells. This indicates a multifaceted mechanism of action in exerting its antitumor effects (Viswesh, Gates, & Sun, 2010).
Mining of Actinobacterial Genomes
Discoveries from actinobacterial genomes have led to the identification of new members of the leinamycin family, highlighting the potential for combinatorial biosynthesis and natural product discovery. This opens avenues for creating novel leinamycin analogs and understanding nature’s strategies for combinatorial biosynthesis (Pan et al., 2017).
Insights into Structure-Activity Relationship
Synthetic studies have provided insights into the structure-activity relationship of leinamycin, demonstrating the significance of specific molecular features in its antitumor efficacy. For instance, derivatives without the 1,3-dioxo-1,2-dithiolane moiety were found to be inactive, underscoring the importance of this structural element (Liu et al., 2015).
Thiol-Dependent DNA Cleavage
Leinamycin and its simple analogs have shown thiol-dependent DNA cleavage, providing a basis for understanding its mechanism of action as a DNA-damaging agent. This feature is crucial for its antitumor activity and offers a potential pathway for developing new anticancer agents (Mitra, Kim, Daniels, & Gates, 1997).
properties
Product Name |
Leinamycin |
|---|---|
Molecular Formula |
C22H26N2O6S3 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |
InChI |
InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |
InChI Key |
ZHTRILQJTPJGNK-FYBAATNNSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |
SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Canonical SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
synonyms |
DC 107 DC-107 leinamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)









![6H-benzo[de]isoquinoline](/img/structure/B1244315.png)

